Momfluorothrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

609346-29-4 |

|---|---|

Molecular Formula |

C19H19F4NO3 |

Molecular Weight |

385.4 g/mol |

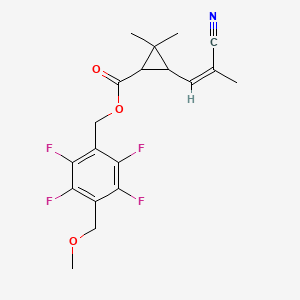

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3 |

InChI Key |

DPJITPZADZSLBP-UHFFFAOYSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Isomeric SMILES |

C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Other CAS No. |

1462343-40-3 |

Synonyms |

2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl(Z)-(1R,3R)-3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate momfluorothrin |

Origin of Product |

United States |

Foundational & Exploratory

Momfluorothrin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momfluorothrin is a synthetic pyrethroid insecticide notable for its potent knockdown activity against a broad spectrum of insect pests. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mode of action, metabolism, and toxicology. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical Structure and Nomenclature

This compound, a complex ester, is characterized by a cyclopropane (B1198618) carboxylic acid moiety and a tetrafluorobenzyl alcohol moiety. The presence of a cyano group on the vinyl substituent of the cyclopropane ring is a distinguishing feature.

Chemical Structure:

Stereoisomerism: this compound possesses multiple stereoisomers due to the presence of chiral centers in the cyclopropane ring and the geometric isomerism of the vinyl group. The most biologically active isomer is epsilon-momfluorothrin, which is the (1R,3R)-cis isomer with a (Z)-configuration at the double bond.[1]

Nomenclature:

-

IUPAC Name: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate[2]

-

CAS Name: (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate[1]

-

CAS Registry Number: 609346-29-4[2]

-

Synonyms: DTXSID90897320, XUP9U3C9BI[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and application as an insecticide. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉F₄NO₃ | [2] |

| Molecular Weight | 385.35 g/mol | [3] |

| Physical State | Crystalline solid | [3] |

| Color | Pale yellow | [3] |

| Odor | Odorless | [3] |

| Melting Point | 63.95–73.30 °C | [3] |

| Boiling Point (Predicted) | 403.0 ± 45.0 °C | |

| Density | 1.3660 g/cm³ (at 20.4 °C) | [3] |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (at 25 °C) | [3] |

| Water Solubility | 0.933 ± 0.0916 mg/L (at 20 °C) | [3] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and ethyl acetate. | [3] |

| Partition Coefficient (log P) | 2.88–2.99 | [3] |

Synthesis

The synthesis of this compound involves the esterification of a 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid derivative with 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.[3]

General Synthesis Scheme:

A general synthesis scheme for this compound.

While detailed experimental protocols for the complete synthesis are proprietary, the synthesis of the key intermediate, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, has been described in the patent literature. One method involves the selective methylation of 2,3,5,6-tetrafluoroterephthalyl alcohol.

Mode of Action

This compound, like other pyrethroid insecticides, primarily acts as a neurotoxin. Its mechanism of action involves the modulation of voltage-gated sodium channels in the nervous systems of insects.

Primary Mode of Action: Sodium Channel Modulation

This compound binds to the sodium channels, keeping them in an open state for an extended period. This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nerve cells, followed by paralysis and ultimately, death of the insect.

Secondary Mode of Action: Constitutive Androstane (B1237026) Receptor (CAR) Activation

Studies have shown that this compound can also activate the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver. This activation is believed to be the mode of action for the observed hepatocellular tumors in rats exposed to high dietary levels of this compound.[2][3] The activation of CAR leads to the induction of cytochrome P450 enzymes, specifically CYP2B, and increased hepatocyte replicative DNA synthesis in rats.[2] However, studies in human hepatocytes have shown that while this compound can activate human CAR, it does not lead to a similar increase in replicative DNA synthesis, suggesting a species-specific difference in the mitogenic response.[2]

Proposed signaling pathway for CAR activation by this compound in rats.

Metabolism

The metabolism of this compound has been studied in rats and involves several key biotransformation reactions. The primary metabolic pathway is the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol metabolites.

Metabolic Pathways in Rats:

The major metabolic reactions include:

-

Ester Hydrolysis: Cleavage of the ester linkage.

-

Oxidation: Oxidation of the methyl group on the cyclopropane ring and the methoxymethyl group on the benzene (B151609) ring.

-

Glucuronidation: Conjugation of the metabolites with glucuronic acid to facilitate excretion.

The majority of the administered dose of this compound is rapidly metabolized and excreted in the feces and urine.[4]

Simplified metabolic pathway of this compound in rats.

Toxicology

The toxicological profile of this compound has been evaluated in various studies to assess its potential risks to humans and the environment.

Acute Toxicity:

| Test Organism | Route of Exposure | LD₅₀ / LC₅₀ Value | Reference |

| Rat (male) | Oral | 2000 mg/kg | [3] |

| Rat (female) | Oral | >1000 mg/kg | [3] |

| Rat (male) | Dermal | >2000 mg/kg | [3] |

| Rat (female) | Dermal | >2000 mg/kg | [3] |

| Rat (male) | Inhalation | >2030 mg/m³ | [3] |

| Rat (female) | Inhalation | 2030 mg/m³ | [3] |

| Bobwhite Quail | Oral | >2250 mg/kg | [3] |

| Carp | Aquatic | LC₅₀: 8.9 µg/L | [3] |

| Daphnia magna | Aquatic | EC₅₀: 7.8 µg/L | [3] |

| Honeybee | Oral | LD₅₀: >5.08 µ g/bee | [3] |

| Honeybee | Contact | LD₅₀: 0.21 µ g/bee | [3] |

| Earthworm | Soil | LC₅₀: 97.6 mg/kg | [3] |

Other Toxicological Endpoints:

-

Skin and Eye Irritation: this compound is minimally irritating to the eyes and non-irritating to the skin.[2]

-

Skin Sensitization: It did not cause an allergic skin reaction.[2]

-

Genotoxicity: There was no evidence to suggest that this compound damaged genetic material.[2]

-

Reproductive and Developmental Toxicity: this compound did not cause birth defects in animals, and there were no effects on the ability to reproduce.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, physicochemical property determination, and toxicological studies of this compound are often proprietary and not publicly available. However, general methodologies for such studies can be found in OECD guidelines for the testing of chemicals. For instance, acute oral toxicity studies are typically conducted following OECD Guideline 423, dermal toxicity following OECD Guideline 402, and inhalation toxicity following OECD Guideline 403.

Experimental Workflow for CAR Activation Assay:

A general workflow for assessing CAR activation in vitro.

Conclusion

This compound is a potent synthetic pyrethroid insecticide with a well-characterized chemical structure and a range of physicochemical properties that make it effective for pest control. Its primary mode of action is through the disruption of insect sodium channels, leading to rapid knockdown and mortality. While it has been shown to activate the constitutive androstane receptor in rats, leading to liver tumors at high doses, this effect appears to be species-specific and less pronounced in human cells. Its metabolism is rapid, and it has a moderate to low acute toxicity profile in mammals. This technical guide provides a foundational understanding of this compound for professionals in the fields of pesticide science and drug development. Further research into detailed synthetic protocols and the nuances of its interaction with biological systems will continue to enhance its safe and effective use.

References

- 1. This compound (Ref: S-1563) [sitem.herts.ac.uk]

- 2. Evaluation of the human relevance of the constitutive androstane receptor-mediated mode of action for rat hepatocellular tumor formation by the synthetic pyrethroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Epsilon-momfluorothrin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-momfluorothrin (B1261785) is a synthetic pyrethroid insecticide, a class of molecules known for their potent insecticidal properties and relatively low mammalian toxicity. As a specific stereoisomer of momfluorothrin, it is crucial to understand its distinct biological activity to optimize its use and assess its environmental impact. This technical guide provides an in-depth overview of the biological activity of epsilon-momfluorothrin, focusing on its mechanism of action, efficacy against target pests, and its effects on non-target organisms. The information is presented with detailed experimental protocols and visual representations of key pathways and workflows to support researchers in the field.

Core Mechanism of Action

Epsilon-momfluorothrin, like other pyrethroid insecticides, primarily targets the voltage-gated sodium channels in the nervous systems of insects.[1][2] Its mode of action is characterized as an axonic poison. By binding to the sodium channels, it prevents them from closing, leading to a persistent influx of sodium ions.[1][2] This disrupts the normal transmission of nerve impulses, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[1][2]

In addition to its primary neurotoxic effects, epsilon-momfluorothrin has been shown to activate the constitutive androstane (B1237026) receptor (CAR).[3][4][5] CAR is a nuclear receptor primarily expressed in the liver that plays a key role in the detoxification of foreign substances by regulating the expression of various metabolic enzymes.

Signaling Pathway of Epsilon-momfluorothrin on Voltage-Gated Sodium Channels

Caption: Interaction of epsilon-momfluorothrin with voltage-gated sodium channels leading to insect paralysis.

Quantitative Biological Activity

The biological activity of this compound (as an isomeric mixture) has been quantified against various target and non-target organisms. The following tables summarize the available data.

Table 1: Efficacy of this compound Against Target Insect Pests

| Target Pest | Common Name | Metric | Value (minutes) | Concentration (%) | Formulation |

| Musca domestica | Housefly | KT50 | 1.8 | 0.0063 | Oil Solution Spray |

| Culex pipiens pallens | Common House Mosquito | KT50 | ≤ 0.7 | 0.0063 | Oil Solution Spray |

| Blattella germanica | German Cockroach | KT50 | 0.58 | 0.010 | Oil Solution Spray |

| Polistes rothneyi | Paper Wasp | KT90 | 0.75 | - | Aerosol |

KT50: Time to 50% knockdown of the test population.[6] KT90: Time to 90% knockdown.

Table 2: Toxicity of this compound to Non-Target Organisms

| Organism | Common Name | Metric | Value | Units |

| Cyprinus carpio | Carp | LC50 (96 hr) | 8.9 | µg/L |

| Daphnia magna | Water Flea | EC50 (48 hr) | 7.8 | µg/L |

| Apis mellifera | Western Honeybee | LD50 (Contact) | 0.21 | µ g/bee |

| Apis mellifera | Western Honeybee | LD50 (Oral) | >5.08 | µ g/bee |

LC50: The concentration of a chemical which kills 50% of a test population.[6] EC50: The concentration of a chemical that produces a specific effect in 50% of a test population.[6] LD50: The dose of a chemical which kills 50% of a test population.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standardized protocols for key experiments cited in this guide.

Insecticidal Efficacy Testing (Knockdown Assay)

This protocol is a generalized procedure based on WHO and other standard methods for evaluating the knockdown efficacy of aerosol insecticides.[7][8][9][10]

Objective: To determine the time required for an insecticide to cause knockdown in 50% (KT50) or 90% (KT90) of a test population of insects.

Materials:

-

Test insects (e.g., houseflies, mosquitoes, cockroaches) of a susceptible laboratory strain, uniform in age and sex.

-

Peet-Grady chamber or similar enclosed space of a defined volume.

-

Aerosol formulation of epsilon-momfluorothrin at a specified concentration.

-

Control aerosol (formulation without the active ingredient).

-

Observation cages.

-

Stopwatch.

Procedure:

-

Acclimatize the test insects to the test conditions (temperature and humidity) for at least one hour before testing.

-

Release a known number of insects (typically 20-50) into the test chamber.

-

Dispense a predetermined amount of the aerosolized insecticide into the chamber.

-

Continuously observe the insects and record the time at which each insect is knocked down (unable to fly or move in a coordinated manner).

-

Continue observations until all insects are knocked down or for a predetermined maximum exposure time.

-

Perform a control test using the aerosol formulation without the active ingredient.

-

Repeat the test at least three times for each concentration and for the control.

-

Calculate the KT50 and/or KT90 values using appropriate statistical methods (e.g., probit analysis).

Workflow for Insecticide Knockdown Assay

Caption: A generalized workflow for conducting an insecticide knockdown assay.

Acute Toxicity Testing in Non-Target Organisms

The following are summaries of the OECD guidelines for acute toxicity testing.

Honeybee Acute Contact Toxicity Test (OECD 214) [3][11][12][13][14]

Objective: To determine the acute contact lethal dose (LD50) of a chemical to adult worker honeybees.

Procedure:

-

Young adult worker honeybees are collected from a healthy colony.

-

The test substance is dissolved in a suitable carrier solvent (e.g., acetone).

-

A range of doses of the test substance is applied directly to the dorsal thorax of individual bees using a microapplicator.

-

Control bees are treated with the carrier solvent only.

-

A toxic standard is also tested to verify the sensitivity of the bees.

-

The treated bees are kept in cages with a food source (sucrose solution).

-

Mortality is recorded at 24 and 48 hours, and can be extended to 96 hours if necessary.

-

The LD50 is calculated based on the observed mortality at different doses.

Fish Acute Toxicity Test (OECD 203) [2][15][16][17][18]

Objective: To determine the acute lethal concentration (LC50) of a chemical to fish.

Procedure:

-

A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected and acclimated to the test conditions.

-

Fish are exposed to a series of concentrations of the test substance in water for 96 hours.

-

The test can be static, semi-static (with renewal of the test solution), or flow-through.

-

A control group is maintained in water without the test substance.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

The LC50 is calculated based on the mortality data.

Daphnia sp. Acute Immobilisation Test (OECD 202) [1][19][20][21][22]

Objective: To determine the concentration of a chemical that immobilizes 50% of Daphnia magna (EC50).

Procedure:

-

Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance in water for 48 hours.

-

The test is typically static.

-

A control group is maintained in water without the test substance.

-

The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

The EC50 is calculated based on the immobilization data.

Conclusion

Epsilon-momfluorothrin is a potent insecticide that exerts its primary biological effect through the disruption of voltage-gated sodium channels in insects. Its high efficacy against a range of common pests has been demonstrated, although further research is needed to quantify the specific activity of the epsilon- isomer. While effective, its toxicity to non-target organisms, particularly aquatic invertebrates and honeybees, necessitates careful risk assessment and responsible use. The standardized protocols outlined in this guide provide a framework for researchers to conduct further studies to better understand the biological activity of this and other novel insecticides.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. content.fera.co.uk [content.fera.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. iris.who.int [iris.who.int]

- 8. researchgate.net [researchgate.net]

- 9. innovationtoimpact.org [innovationtoimpact.org]

- 10. Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols [who.int]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 16. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. eurofins.com.au [eurofins.com.au]

- 18. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. eurofins.com.au [eurofins.com.au]

- 22. oecd.org [oecd.org]

Momfluorothrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momfluorothrin, a synthetic pyrethroid insecticide, exerts its potent neurotoxic effects by targeting voltage-gated sodium channels (Nav channels), critical components of neuronal signaling. This technical guide provides an in-depth exploration of the mode of action of this compound on these channels. While specific quantitative data for this compound's direct interaction with Nav channels is not extensively available in public literature, this document extrapolates from the well-established mechanisms of pyrethroids to provide a comprehensive overview. It details the molecular interactions, effects on channel gating kinetics, and the downstream physiological consequences. Furthermore, this guide outlines key experimental protocols for characterizing such interactions and presents visual representations of the underlying pathways and workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a fourth-generation pyrethroid insecticide developed by Sumitomo Chemical.[1] Like other pyrethroids, its primary mode of action is the disruption of nerve function in insects by targeting voltage-gated sodium channels.[2] These transmembrane proteins are essential for the initiation and propagation of action potentials in neurons.[3] By binding to Nav channels, this compound modifies their gating properties, leading to prolonged channel opening, hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[2]

Voltage-gated sodium channels are complex proteins composed of a large α-subunit, which forms the ion-conducting pore, and one or more smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the S5 and S6 segments and the connecting P-loops form the pore.[3]

Molecular Mechanism of Action

The interaction of pyrethroids with voltage-gated sodium channels is state-dependent, meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[4] Type I and Type II pyrethroids exhibit differences in their preferential binding states. This compound, being a non-cyano pyrethroid, is classified as a Type I pyrethroid.

Binding Sites on the Voltage-Gated Sodium Channel

Computational modeling and site-directed mutagenesis studies have identified two distinct pyrethroid binding sites on the α-subunit of insect voltage-gated sodium channels, designated as PyR1 and PyR2.[5]

-

PyR1: Located at the interface of domains II and III.

-

PyR2: Situated at the interface of domains I and II.

These sites are located in hydrophobic pockets accessible from the lipid bilayer. The binding of pyrethroids to these sites is thought to stabilize the open state of the channel.[5]

Effects on Channel Gating Kinetics

The binding of this compound to voltage-gated sodium channels profoundly alters their gating kinetics:

-

Prolonged Open State: this compound, like other pyrethroids, slows the rate of channel inactivation, leading to a persistent influx of sodium ions during membrane depolarization.[6]

-

Delayed Deactivation: The closing of the channel upon repolarization is also delayed, resulting in a characteristic "tail current."[4]

-

Hyperpolarizing Shift in Activation: Some pyrethroids can cause the channel to open at more negative membrane potentials, increasing the likelihood of channel activation.[7]

These modifications to channel gating lead to a sustained depolarization of the neuronal membrane, causing repetitive firing of action potentials and ultimately, nerve block.

Quantitative Data on Pyrethroid-Sodium Channel Interactions

Table 1: Dose-Response Data for Pyrethroid Effects on Voltage-Gated Sodium Channels

| Pyrethroid | Channel Type/Organism | Assay Type | Parameter | Value | Reference |

| Deltamethrin | Rat Nav1.3 | Two-Electrode Voltage Clamp | % Modification (100 µM) | ~4-fold less than Tefluthrin | [8] |

| Tefluthrin | Rat Nav1.3 | Two-Electrode Voltage Clamp | % Modification (100 µM) | 41.5 ± 3.0% | [8] |

| Permethrin | Hippocampal Neurons | Patch Clamp | IC₅₀ (sEPSCs) | 0.70 µM | [9] |

| Deltamethrin | Hippocampal Neurons | Patch Clamp | IC₅₀ (sEPSCs) | 0.037 µM | [9] |

Table 2: Kinetic Parameters of Pyrethroid-Modified Sodium Channels

| Pyrethroid | Channel Type/Organism | Parameter | Effect | Reference |

| Deltamethrin | Rat Dorsal Root Ganglion Neurons | Activation | Slowed kinetics | [10] |

| Deltamethrin | Rat Dorsal Root Ganglion Neurons | Inactivation | Slowed kinetics | [10] |

| Tetramethrin | Rat Dorsal Root Ganglion Neurons | Deactivation (Tail Current) | Faster decay than deltamethrin | [6] |

| Deltamethrin | Rat Dorsal Root Ganglion Neurons | Deactivation (Tail Current) | Slower decay than tetramethrin | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with voltage-gated sodium channels.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from mature female Xenopus laevis.

-

cRNA Injection: Inject cRNA encoding the desired sodium channel α- and β-subunits into the oocytes. Incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -100 mV).

-

Apply a series of voltage steps to elicit sodium currents.

-

-

Compound Application: Perfuse the recording chamber with a solution containing this compound at various concentrations.

-

Data Analysis: Measure changes in current amplitude, activation and inactivation kinetics, and tail currents in the presence of the compound. Dose-response curves can be generated to determine EC₅₀ or IC₅₀ values.

Whole-Cell Patch Clamp on Cultured Neurons

This technique allows for the study of ion channels in their native neuronal environment.

Methodology:

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an intracellular solution.

-

Recording:

-

Mount the coverslip with cultured neurons onto the stage of an inverted microscope.

-

Approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific potential and apply voltage steps to record sodium currents.

-

-

Compound Application: Apply this compound to the bath solution or via a local perfusion system.

-

Data Analysis: Analyze the effects of the compound on sodium current properties as described for the TEVC method.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of a compound to its receptor. Due to the high lipophilicity of pyrethroids, these assays can be challenging.[3]

Methodology:

-

Membrane Preparation: Prepare membrane fractions from a tissue or cell line expressing the target sodium channels.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that binds to the sodium channel (e.g., [³H]-batrachotoxin) in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Generate a competition binding curve to determine the IC₅₀ of this compound, from which the binding affinity (Ki) can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: this compound's primary mode of action on voltage-gated sodium channels.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Caption: Experimental workflow for Whole-Cell Patch Clamp.

Downstream Cellular Consequences

The sustained sodium influx and neuronal hyperexcitation induced by this compound can trigger a cascade of downstream cellular events, including:

-

Disruption of Ionic Homeostasis: The excessive influx of Na⁺ can lead to the reversal of the Na⁺/Ca²⁺ exchanger, causing an increase in intracellular Ca²⁺.

-

Excitotoxicity: Prolonged neuronal firing can lead to excessive release of neurotransmitters like glutamate, which can be toxic to surrounding neurons.

-

Oxidative Stress: Increased neuronal activity and mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS).

-

Neuroinflammation: Pyrethroid-induced neuronal stress can activate glial cells, leading to the release of pro-inflammatory cytokines.

Conclusion

This compound, as a pyrethroid insecticide, potently disrupts the normal function of voltage-gated sodium channels in insects. By prolonging the open state of these channels, it induces a state of neuronal hyperexcitation that leads to paralysis and death. While specific quantitative data on this compound's direct interaction with these channels is limited, the well-established mode of action of pyrethroids provides a strong framework for understanding its neurotoxic effects. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the fields of toxicology, neuropharmacology, and drug development who are investigating the effects of this compound and other pyrethroids on the nervous system. Further research is warranted to elucidate the precise quantitative parameters of this compound's interaction with specific voltage-gated sodium channel isoforms.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. This compound (Ref: S-1563) [sitem.herts.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Synthesis and Characterization of Momfluorothrin Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momfluorothrin is a potent synthetic pyrethroid insecticide known for its rapid knockdown activity against a broad spectrum of insect pests.[1] As with other pyrethroids, its mode of action involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death.[2][3] The development of analogues of existing insecticides like this compound is a critical area of research aimed at overcoming insect resistance, improving efficacy, enhancing safety profiles, and broadening the spectrum of activity.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound analogues. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel insecticides. The guide details the synthetic pathways to key intermediates and the final esterification process, outlines methods for their characterization, and presents a framework for understanding their structure-activity relationships.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues is centered around the esterification of a substituted cyclopropanecarboxylic acid with a polyfluorinated benzyl (B1604629) alcohol.[1] The general synthetic approach allows for the creation of a diverse library of analogues by modifying either the acid or the alcohol moiety.

Core Synthetic Strategy

The fundamental reaction for synthesizing this compound analogues is the esterification of a 3-(substituted)-2,2-dimethylcyclopropanecarboxylic acid derivative with a substituted 2,3,5,6-tetrafluorobenzyl alcohol.

Experimental Workflow for the Synthesis of this compound Analogues

Caption: General workflow for the synthesis of this compound analogues.

Synthesis of Key Intermediates

1. 3-(2-Cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid and its Derivatives

The acid moiety is a critical component for biological activity. Analogues can be created by varying the substituent on the propenyl group. While a detailed, publicly available, step-by-step protocol for the specific acid used in this compound is limited, the synthesis of similar cyclopropanecarboxylic acids is well-documented and generally involves the reaction of a suitable precursor with a dichlorovinyl or similar reactive species, followed by functional group manipulations.[4][5] The synthesis of the parent 2,2-dimethylcyclopropanecarboxylic acid can be achieved through various methods, including cyclopropanation of 2-methylbutenoic acid.[6]

General Experimental Protocol for the Synthesis of a Dihalovinyl Cyclopropanecarboxylic Acid (A precursor to the cyano-substituted acid):

A detailed protocol for a similar compound, cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, involves the addition of the carboxylic acid to a solution of an inorganic base in water. Toluene (B28343), a phase-transfer catalyst such as tetra-n-butylammonium bromide, and the appropriate benzyl derivative are added, and the mixture is heated.[4] Further modifications would be necessary to introduce the cyano group.

2. 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol and its Derivatives

The polyfluorinated benzyl alcohol moiety contributes significantly to the stability and insecticidal potency of the final compound. Analogues can be synthesized by modifying the substituent at the 4-position of the tetrafluorobenzyl alcohol.

Experimental Protocol for the Synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol:

One synthetic route starts with 2,3,5,6-tetrafluoro-terephthalenedimethanol. This is reacted with an alkaline substance and methyl chloride in a pressure vessel. The reaction is typically carried out in a biphasic system of toluene and water at elevated temperatures (e.g., 60°C) for several hours. After the reaction, the organic layer is separated, and the solvent is removed under reduced pressure to yield the desired product. The product purity can be assessed by gas chromatography.

Esterification

The final step in the synthesis is the coupling of the acid and alcohol moieties. This is a standard esterification reaction.

General Experimental Protocol for Esterification:

The cyclopropanecarboxylic acid derivative is typically converted to a more reactive species, such as an acid chloride, by reacting it with a chlorinating agent like thionyl chloride.[7] The resulting acid chloride is then reacted with the desired substituted 2,3,5,6-tetrafluorobenzyl alcohol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to facilitate the reaction and neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent like toluene or dichloromethane. The final product is then purified using techniques such as column chromatography or recrystallization.[2]

Characterization of this compound Analogues

Thorough characterization of newly synthesized analogues is essential to confirm their structure, purity, and physicochemical properties. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Expected ¹H and ¹³C NMR Spectral Features of a this compound Analogue:

-

¹H NMR: Signals corresponding to the methyl groups on the cyclopropane (B1198618) ring, the protons of the cyclopropane ring, the vinyl proton, the protons of the cyano-propenyl methyl group, the benzylic protons of the alcohol moiety, and the protons of the methoxymethyl group.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the cyclopropane ring, the carbons of the vinyl group and the cyano group, the carbons of the tetrafluorinated benzene (B151609) ring, the benzylic carbon, and the carbon of the methoxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to gain structural information from their fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

Expected Mass Spectrum Features of a this compound Analogue:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely show characteristic fragments corresponding to the cleavage of the ester bond, resulting in ions representing the acid and alcohol moieties.

Physicochemical and Biological Characterization

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. Similar characterization should be performed for any new analogues.

| Property | Value |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethyl acetate; hardly soluble in water |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (25 °C) |

| Molecular Weight | 385.4 g/mol |

Biological Activity

The primary measure of the biological activity of this compound analogues is their insecticidal efficacy. This is typically determined through bioassays against various insect species. The knockdown activity (time to immobilize a certain percentage of the insect population) and lethal concentration or dose (LC₅₀ or LD₅₀) are key parameters.

Table of Insecticidal Activity Data for this compound:

| Insect Species | Assay Type | Concentration (% w/v) | KT₅₀ (minutes) | Relative Potency vs. d-Tetramethrin |

| Culex pipiens pallens | Oil Solution Spray | 0.0063 | ≤ 0.7 | ≥ 8 times |

| Musca domestica | Oil Solution Spray | 0.0063 | 1.8 | 8 times |

| Blattella germanica | Oil Solution Spray | 0.010 | 0.58 | 20 times |

Data for this compound.[9]

A systematic study of analogues, where the substituents on the acid and alcohol moieties are varied, would allow for the construction of a similar table to establish structure-activity relationships (SAR).

Mechanism of Action and Signaling Pathway

Pyrethroids, including this compound, exert their insecticidal effect by targeting voltage-gated sodium channels (VGSCs) in the insect's nervous system.[2][10] They bind to the open state of the channel, preventing its inactivation and leading to a persistent influx of sodium ions. This causes hyperexcitation of the nerve cells, resulting in paralysis and death of the insect.[3]

Recent research has identified two putative pyrethroid receptor sites on the insect sodium channel, termed PyR1 and PyR2.[9][11] The binding of pyrethroids to these sites is thought to stabilize the open conformation of the channel.

Signaling Pathway of this compound Action on Insect Sodium Channels

Caption: Proposed mechanism of action of this compound on insect voltage-gated sodium channels.

Conclusion

The synthesis of this compound analogues represents a promising avenue for the development of new and improved insecticides. By systematically modifying the cyclopropanecarboxylic acid and the tetrafluorobenzyl alcohol moieties, researchers can explore the structure-activity landscape to identify compounds with superior insecticidal properties. This guide provides the foundational knowledge for the synthesis, characterization, and biological evaluation of these novel compounds. Future research should focus on obtaining detailed experimental protocols, conducting comprehensive SAR studies, and further elucidating the molecular interactions with the target sodium channels to guide the rational design of the next generation of pyrethroid insecticides.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. This compound (Ref: S-1563) [sitem.herts.ac.uk]

- 3. portlandpress.com [portlandpress.com]

- 4. prepchem.com [prepchem.com]

- 5. US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US8629296B2 - Pyrethroid compound, preparation process and use thereof - Google Patents [patents.google.com]

- 8. This compound | C19H19F4NO3 | CID 59105852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]

The Critical Influence of Stereoisomerism on the Insecticidal Efficacy of Momfluorothrin: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Momfluorothrin, a novel synthetic pyrethroid insecticide developed by Sumitomo Chemical, has demonstrated exceptional knockdown activity against a broad spectrum of household insect pests.[1] Its complex molecular structure, featuring multiple chiral centers and geometric isomerism, gives rise to eight distinct stereoisomers. As with many chiral pesticides, the biological activity of these isomers is not uniform; specific spatial arrangements of the molecule can dramatically influence its insecticidal potency. This technical guide provides a comprehensive analysis of the stereoisomerism of this compound and its profound impact on insecticidal activity, offering valuable insights for researchers and professionals in the fields of insecticide development and pest management.

The Stereochemical Landscape of this compound

This compound's structure includes a cyclopropane (B1198618) ring with two chiral centers and a carbon-carbon double bond in the acid moiety, leading to both optical and geometric (Z/E) isomerism.[2][3] This results in a total of eight possible stereoisomers. The nomenclature of these isomers is based on the configuration at the chiral carbons (R/S) and the geometry of the double bond (Z/E), as well as the relative orientation of substituents on the cyclopropane ring (cis/trans).

Among this complex array of isomers, the (1R)-trans-Z isomer , also known as epsilon-momfluorothrin , has been identified as the most biologically active form.[2][3][4] This high degree of stereoselectivity underscores the importance of the precise three-dimensional structure of the molecule for its interaction with the target site in insects.

Unraveling the Structure-Activity Relationship: Comparative Insecticidal Efficacy

Quantitative Knockdown Activity of this compound (Isomeric Mixture)

The following tables summarize the knockdown efficacy (KT50 - time to knockdown 50% of the insect population) of this compound (as an isomeric mixture) against key household insect pests, as reported in studies by Sumitomo Chemical.

Table 1: Knockdown Activity (KT50) of this compound Oil Solution Spray against Various Insect Pests [1]

| Insect Species | Active Ingredient | Concentration (% w/v) | KT50 (minutes) | Relative Potency vs. d-Tetramethrin |

| Common House Mosquito (Culex pipiens pallens) | This compound | 0.0063 | ≤ 0.7 | ≥ 8x |

| d-Tetramethrin | 0.05 | 0.7 | - | |

| House Fly (Musca domestica) | This compound | 0.0063 | 1.8 | 8x |

| d-Tetramethrin | 0.05 | 3.6 | - | |

| German Cockroach (Blattella germanica) | This compound | 0.010 | 0.58 | 20x |

| d-Tetramethrin | 0.20 | 2.9 | - |

Table 2: Knockdown Activity (KT50) of this compound Aerosol Formulation against House Flies [1]

| Active Ingredient | Concentration (% w/w) | KT50 (minutes) | Relative Potency vs. Tetramethrin |

| This compound | 0.025 | 3.0 | ~20x |

| Tetramethrin | 0.5 | - | - |

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

Like other pyrethroids, this compound exerts its insecticidal effect by acting as an axonic poison.[2][3] Its primary molecular target is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.

This compound binds to the VGSC, preventing its normal inactivation and leading to a persistent influx of sodium ions. This disrupts the transmission of nerve impulses, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[2][3] The stereochemical configuration of the insecticide is critical for this interaction, with the (1R)-trans-Z isomer of this compound exhibiting the optimal fit for the binding site on the insect VGSC.

Experimental Protocols

The evaluation of the insecticidal activity of this compound and its stereoisomers involves standardized bioassays. Below are detailed methodologies for key experiments.

Stereoselective Synthesis and Separation

The synthesis of specific stereoisomers of this compound requires a multi-step process involving stereocontrolled reactions to establish the desired configuration of the cyclopropane ring and the double bond.

Protocol for Chiral HPLC Separation:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column (e.g., polysaccharide-based columns).

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. The exact ratio is optimized to achieve baseline separation of the isomers.

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

-

Detection: A UV detector set at an appropriate wavelength (e.g., 230 nm) is used to monitor the elution of the isomers.

-

Sample Preparation: A standard solution of the this compound isomeric mixture is prepared in a suitable solvent (e.g., the mobile phase).

-

Injection and Elution: A small volume of the sample is injected onto the column, and the isomers are separated based on their differential interaction with the chiral stationary phase. The retention time of each peak corresponds to a specific stereoisomer.

Insecticidal Activity Bioassays

Knockdown Bioassay (Glass Jar Method - adapted for pyrethroids):

-

Test Insects: Adult female house flies (Musca domestica) or German cockroaches (Blattella germanica) of a susceptible laboratory strain, typically 3-5 days old.

-

Insecticide Preparation: Serial dilutions of this compound (and its individual isomers, if available) and a reference insecticide (e.g., d-Tetramethrin) are prepared in a suitable solvent like acetone.

-

Treatment of Jars: The inner surface of glass jars (e.g., 500 mL) is coated with 1 mL of the insecticide solution. The jars are then rolled until the solvent evaporates, leaving a uniform film of the insecticide. Control jars are treated with solvent only.

-

Exposure: A known number of insects (e.g., 20) are introduced into each jar, and the jars are covered with a mesh lid.

-

Observation: The number of knocked-down (unable to move in a coordinated manner) insects is recorded at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes).

-

Data Analysis: The time required to knock down 50% of the test population (KT50) is calculated using probit analysis.

Topical Application Bioassay (for LD50 determination):

-

Test Insects: Similar to the knockdown bioassay.

-

Insecticide Preparation: Serial dilutions of the test compounds are prepared in a high-purity solvent like acetone.

-

Application: A micro-applicator is used to apply a precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized (e.g., with CO2) insect. Control insects receive solvent only.

-

Post-treatment: The treated insects are transferred to clean containers with access to food and water and held at a constant temperature and humidity (e.g., 25°C and 60% RH).

-

Mortality Assessment: Mortality is recorded at a specific time point, typically 24 hours post-treatment.

-

Data Analysis: The dose required to kill 50% of the test population (LD50) is calculated using probit analysis.

Conclusion

The insecticidal activity of this compound is intrinsically linked to its stereochemistry, with the (1R)-trans-Z isomer being the most potent contributor to its remarkable efficacy. The high degree of stereoselectivity highlights the specific nature of the interaction between the insecticide and its target site, the voltage-gated sodium channel. While comprehensive quantitative data comparing all individual stereoisomers remains limited in the public domain, the superior performance of the this compound technical mixture over other pyrethroids is well-established. A deeper understanding of the structure-activity relationships of this compound's stereoisomers will be invaluable for the development of next-generation insecticides with enhanced efficacy and improved environmental profiles. Further research focusing on the biological activity of each stereoisomer is warranted to fully elucidate the contribution of each to the overall insecticidal profile of this promising compound.

References

Technical Guide: Physicochemical Properties of Momfluorothrin

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade Momfluorothrin, a synthetic pyrethroid insecticide. The information is compiled from scientific literature and regulatory documents to support research, development, and safety assessments.

General Information

This compound is a pyrethroid insecticide known for its high efficacy against a broad spectrum of flying and crawling insects.[1] The technical grade active ingredient is a pale yellow crystalline solid.[1] Due to its low vapor pressure, it is often formulated as a liquid manufacturing use product (MUP) by premixing with a solvent to improve handling.[1]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of technical grade this compound.

Table 1: General Physicochemical Properties [1]

| Property | Value |

| Appearance | Pale yellow crystalline solid |

| Odor | Odorless |

| Molecular Formula | C₁₉H₁₉F₄NO₃ |

| Molecular Weight | 385.35 g/mol |

| Density | 1.3660 g/cm³ (at 20.4 °C) |

| Melting Point | 63.95–73.30 °C |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (at 25 °C) |

Table 2: Solubility Data [1]

| Solvent | Solubility |

| Water | 0.933 ± 0.0916 mg/L (at 20 °C) |

| Methanol | 67–80 g/L (at 20 °C) |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

Table 3: Partition Coefficient [1]

| Parameter | Value |

| Log Pₒw (n-octanol/water) | 2.88–2.99 (at 25 °C) |

Table 4: Stability Profile

| Condition | Stability | Half-life |

| Storage (40±2°C, 75±5% RH) | Stable for 6 months[1] | - |

| Storage (25±2°C, 60±5% RH) | Stable for 3 years[1] | - |

| Aqueous, pH 4 (20°C, dark) | Stable[1] | ≥ 1 year[1] |

| Aqueous, pH 7 (20°C, dark) | Stable[1] | ≥ 1 year[1] |

| Aqueous, pH 9 (20°C, dark) | Decomposes[1] | 11.7 - 12.2 days[1] |

| Photostability (Xenon light/Sunlight) | More stable than Tetramethrin[1] | - |

| Aqueous Photolysis (Natural Sunlight) | Decomposes | 4.5 days[1] |

Experimental Protocols

The following methodologies are based on standard OECD guidelines and represent the likely procedures used to determine the physicochemical properties of this compound.

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound was likely determined using a method suitable for low-volatility substances, such as the gas saturation method or the Knudsen effusion method.[2]

-

Principle: A stream of inert gas is passed over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated. Alternatively, the rate of mass loss of the substance effusing through a small orifice into a vacuum is measured.

-

Apparatus: A gas saturation apparatus with a thermostatically controlled saturation column, a system for controlling and measuring gas flow, and a trapping system to collect the vaporized substance. For the effusion method, a Knudsen cell, a high-vacuum system, and a microbalance are used.

-

Procedure (Gas Saturation Method):

-

A known quantity of technical grade this compound is placed in the saturation column.

-

A slow, steady stream of an inert gas (e.g., nitrogen) is passed through the column at a constant temperature (e.g., 25 °C).

-

The vaporized this compound in the gas stream is collected in a suitable trap (e.g., a sorbent tube).

-

The amount of trapped this compound is quantified using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

-

Water Solubility (OECD Guideline 105)

The water solubility of this compound is typically determined using the column elution method or the flask method. Given its low solubility, the column elution method is more appropriate.[3][4][5][6]

-

Principle: A column is packed with an inert carrier material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility.

-

Apparatus: A thermostatically controlled column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC) for determining the concentration of this compound in the eluate.

-

Procedure (Column Elution Method):

-

An inert carrier material is coated with an excess of technical grade this compound.

-

The coated material is packed into a column, and the temperature is maintained at a constant value (e.g., 20 °C).

-

Water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined by a validated analytical method (e.g., HPLC-UV).

-

The concentration is plotted against time or volume of eluate. The plateau of this curve represents the water solubility.

-

n-Octanol/Water Partition Coefficient (Log Pₒw) (OECD Guideline 107 or 117)

The Log Pₒw of this compound, being in the range of 2.88–2.99, can be determined by the Shake Flask Method (OECD 107) or the HPLC Method (OECD 117).[7][8][9][10][11]

-

Principle (Shake Flask Method): The substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and analytical instrumentation (e.g., HPLC) for concentration determination.

-

Procedure (Shake Flask Method):

-

n-Octanol and water are mutually saturated before the experiment.

-

A stock solution of this compound is prepared in either n-octanol or water.

-

A known volume of the stock solution is added to a centrifuge tube containing measured amounts of both n-octanol and water.

-

The tube is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined by a suitable analytical method.

-

The Log Pₒw is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

-

Hydrolysis as a Function of pH (OECD Guideline 111)

The stability of this compound in aqueous solutions at different pH values is determined by following this guideline.[12][13][14][15][16]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature, and the concentration of the test substance is determined at various time intervals.

-

Apparatus: Sterile glassware, constant temperature incubator, pH meter, and an analytical instrument (e.g., HPLC) for quantification.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of this compound (below its water solubility) is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature (e.g., 20 °C).

-

Aliquots are taken at specific time intervals.

-

The concentration of this compound in each aliquot is determined.

-

The rate of hydrolysis and the half-life are calculated for each pH.

-

Phototransformation in Water (OECD Guideline 316)

The susceptibility of this compound to degradation by light in an aqueous environment is assessed using this guideline.[17][18][19][20][21]

-

Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation.

-

Apparatus: A photolysis reactor equipped with a light source (e.g., xenon arc lamp with filters), quartz reaction vessels, and an analytical instrument for quantification.

-

Procedure:

-

An aqueous solution of this compound is prepared in a quartz vessel.

-

The solution is irradiated with a light source that simulates natural sunlight at a constant temperature.

-

Control samples are kept in the dark to account for any non-photolytic degradation.

-

Samples are taken from the irradiated and dark control vessels at various time points.

-

The concentration of this compound in each sample is determined.

-

The rate of phototransformation and the half-life are calculated.

-

Visualizations

Experimental Workflow for Physicochemical Property Determination

Caption: Workflow for Determining Physicochemical Properties of this compound.

Logical Relationship of Stability Studies

Caption: Factors Influencing the Stability of this compound.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. filab.fr [filab.fr]

- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 14. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 15. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 19. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

The Discovery and Developmental Odyssey of Momfluorothrin: A Technical Guide

An In-depth Exploration of a Novel Pyrethroid Insecticide

Abstract

Momfluorothrin, a novel pyrethroid insecticide developed by Sumitomo Chemical, represents a significant advancement in the control of household insect pests. This technical guide provides a comprehensive overview of the discovery, developmental history, and key technical aspects of this compound. It delves into the molecule's synthesis, mechanism of action, insecticidal efficacy, and safety profile. Detailed experimental protocols for pivotal studies are presented, alongside a clear visualization of its biological signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of drug development and pest management, offering a thorough understanding of this potent active ingredient.

Introduction: The Quest for a Superior Knockdown Agent

The development of synthetic pyrethroids has been driven by the need to improve upon the insecticidal properties of natural pyrethrins, which, despite their efficacy and low mammalian toxicity, suffer from instability in light and heat[1]. Over decades of research, structural modifications have led to a diverse range of pyrethroids with enhanced characteristics[1]. Sumitomo Chemical, a key player in this field, embarked on a research program to develop a new pyrethroid with exceptional knockdown activity against common household pests like house flies and cockroaches[1].

This endeavor built upon their previous success with Dimefluthrin, which featured a 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol moiety[1]. Researchers at Sumitomo Chemical explored structural modifications of the acid part of the pyrethroid structure, focusing on the introduction of a cyano group, a feature not present in commercial pyrethroids' acid moieties at the time[1]. This strategic modification led to the discovery of this compound, a compound that not only exhibited significantly higher knockdown activity but also a unique "freezing effect" that rapidly immobilizes insects[1].

Physicochemical Properties

This compound is a pale yellow crystalline solid with the following IUPAC name: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2-cyanoprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate[2]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉F₄NO₃ | [2] |

| Molecular Weight | 385.35 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents (e.g., acetone, ethyl acetate); Hardly soluble in water | [1] |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (at 25 °C) | [1] |

| CAS Registry Number | 609346-29-4 | [2] |

Synthesis of this compound

The synthesis of this compound involves the esterification of 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid or its derivative with 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol[1].

Figure 1: General synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound based on general esterification procedures for pyrethroids. Specific reaction conditions and purification methods are proprietary to Sumitomo Chemical.

Step 1: Synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

This intermediate can be synthesized from 2,3,5,6-tetrafluorobenzyl alcohol through a multi-step process involving halogenation, methoxylation, and subsequent formylation.

Step 2: Synthesis of 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride

This acid chloride derivative is prepared from the corresponding carboxylic acid.

Step 3: Esterification to form this compound

-

In a reaction vessel, dissolve 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in a suitable anhydrous organic solvent (e.g., toluene).

-

Add 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol to the solution.

-

Add a base (e.g., pyridine (B92270) or triethylamine) to act as a scavenger for the hydrochloric acid byproduct.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to a slightly elevated temperature) for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, wash the reaction mixture with water and a dilute acid solution to remove the base and its salt.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound[3].

Mechanism of Action: A Potent Neurotoxin

Like other pyrethroid insecticides, this compound exerts its insecticidal effect by acting as a potent neurotoxin[3]. It targets the voltage-gated sodium channels in the nerve cell membranes of insects[3].

Figure 2: Signaling pathway of this compound's neurotoxic action.

By binding to the sodium channels, this compound disrupts their normal function, keeping them in an open state for an extended period[3]. This leads to a continuous influx of sodium ions into the nerve cell, causing a state of hyperexcitation. The constant firing of the nerves ultimately results in paralysis and death of the insect[3].

Insecticidal Efficacy: Superior Knockdown and Freezing Effect

This compound has demonstrated exceptional knockdown activity against a variety of household insect pests. The efficacy is often quantified by the KT₅₀ value, which is the time required to knock down 50% of the test insect population.

Knockdown Efficacy Data

| Target Pest | Formulation | Concentration (%w/v) | KT₅₀ (minutes) | Relative Potency vs. d-Tetramethrin | Reference |

| House Fly (Musca domestica) | Oil Solution Spray | 0.0063 | 1.8 | 8 times greater | [1] |

| German Cockroach (Blattella germanica) | Oil Solution Spray | 0.010 | 0.58 | 20 times greater | [1] |

| Common House Mosquito (Culex pipiens pallens) | Oil Solution Spray | 0.0063 | ≤ 0.7 | ≥ 8 times greater | [1] |

In aerosol formulations, this compound exhibited approximately 20-fold higher knockdown activity against house flies and 30-fold higher activity against German cockroaches compared to Tetramethrin[1]. A unique characteristic of this compound is its "freezing effect," which causes insects to become promptly immobilized upon knockdown, a feature not commonly observed with other pyrethroids[1].

Experimental Protocol: Knockdown Efficacy Bioassay (Representative)

The following is a representative protocol for a knockdown efficacy bioassay, based on standard methods for evaluating insecticides against house flies.

Figure 3: Experimental workflow for a knockdown efficacy bioassay.

1. Test Insects:

-

Species: House fly (Musca domestica), 3-5 days old adults.

-

Rearing: Insects are reared in a controlled environment (e.g., 25±2°C, 60±10% relative humidity, 12:12 light:dark cycle) on a suitable diet.

2. Insecticide Formulation:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., deodorized kerosene).

3. Test Arena:

-

A cylindrical spray chamber (e.g., Peet-Grady chamber) with a volume of approximately 6 cubic meters is used.

4. Procedure:

-

Release a known number of insects (e.g., 100) into the spray chamber.

-

Allow the insects to acclimate for a short period.

-

Introduce a specific volume of the insecticide solution into the chamber as a fine mist using a spray nozzle.

-

Start a timer immediately after spraying.

-

Record the number of knocked-down (paralyzed and unable to fly) insects at regular intervals (e.g., every minute) for a set duration (e.g., 15 minutes).

5. Data Analysis:

-

The cumulative number of knocked-down insects at each time point is recorded.

-

The data is subjected to probit analysis to calculate the KT₅₀ value and its 95% confidence intervals.

Safety Profile

A comprehensive battery of toxicological studies has been conducted to evaluate the safety of this compound.

Acute Toxicity

| Study | Species | Route | Result | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD₅₀: 300-2000 mg/kg | Harmful if swallowed | [4] |

| Acute Dermal Toxicity | Rat | Dermal | LD₅₀: >2000 mg/kg | Not classified | [4] |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀: >2.5 mg/L | Not classified | [4] |

| Skin Irritation | Rabbit | Dermal | Non-irritating | Not classified | [4] |

| Eye Irritation | Rabbit | Ocular | Minimally irritating | Not classified | [4] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | Not classified | [4] |

Subacute and Chronic Toxicity

Repeated dose studies in rats and dogs have primarily shown effects on the liver and nervous system[4]. In a 90-day oral toxicity study in rats, effects on the liver were observed[1]. A 1-year study in dogs also indicated liver effects[1].

Genotoxicity

This compound has been evaluated in a battery of genotoxicity tests, including the Ames test, chromosomal aberration test, and micronucleus test, and has not shown evidence of mutagenic or genotoxic potential[4].

Carcinogenicity

Long-term carcinogenicity studies in rats showed an increase in liver tumors at high doses[1][4]. However, further mechanistic studies indicated that the mode of action for these tumors is not relevant to humans[1]. Both the European Chemicals Agency and the United States Environmental Protection Agency have concluded that this compound is not likely to be carcinogenic to humans[1].

Reproductive and Developmental Toxicity

This compound did not cause birth defects in animal studies and had no effects on the ability to reproduce[4].

Experimental Protocol: Acute Oral Toxicity Study (OECD 425 - Up-and-Down Procedure)

The following is a representative protocol for an acute oral toxicity study based on OECD Guideline 425.

1. Test Animals:

-

Species: Rat (e.g., Sprague-Dawley), young adult females.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

2. Housing and Feeding:

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle.

-

Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.

3. Dose Administration:

-

The test substance is administered orally by gavage in a single dose.

-

The initial dose is selected based on available data or a sighting study.

-

Subsequent animals are dosed sequentially at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

4. Observations:

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

5. Data Analysis:

-

The LD₅₀ value and its confidence interval are calculated using the maximum likelihood method.

Environmental Fate

Studies on the environmental fate of this compound have shown that it is stable in acidic and neutral aqueous solutions but degrades in basic conditions[1]. It binds strongly to soil and is not expected to bioaccumulate in fish[4].

Conclusion

This compound is a highly effective pyrethroid insecticide with a unique combination of potent knockdown activity and a rapid immobilizing "freezing effect." Its development by Sumitomo Chemical through strategic molecular modification has resulted in a valuable tool for the control of household insect pests. The comprehensive safety evaluation of this compound has demonstrated a favorable toxicological profile for its intended uses. This technical guide provides a detailed overview of the key scientific data and methodologies that underpin the understanding of this important active ingredient.

References

- 1. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 2. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

Momfluorothrin environmental fate and degradation pathways

An In-depth Technical Guide to the Environmental Fate and Degradation of Momfluorothrin

Introduction

This compound is a synthetic pyrethroid insecticide noted for its high knockdown activity against various household pests.[1] As with any pesticide, understanding its behavior and persistence in the environment is critical for assessing its overall safety and impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, synthesizing available data on its abiotic and biotic degradation pathways, mobility, and bioaccumulation potential. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science.

Physicochemical Properties

This compound is a pale yellow crystalline solid. Its solubility in water is low, but it is soluble in organic solvents such as acetone (B3395972) and ethyl acetate.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Pale yellow crystalline solid | [1] |

| Vapor Pressure | 1.390 × 10⁻⁶ Pa (at 25 °C) | [1] |

| Solubility | Hardly soluble in water; Soluble in acetone and ethyl acetate | [1] |

| Molecular Formula | C₁₉H₁₉F₄NO₃ | [2][3] |

| Molecular Mass | 385.35 g/mol | [3] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

This compound is an ester compound, making it susceptible to hydrolysis, particularly under basic conditions.[1] Studies using ¹⁴C-labeled this compound show that it is stable in acidic and neutral aqueous solutions but degrades relatively quickly in alkaline environments.[1] The primary degradation reaction is the cleavage of the ester bond.[1]

| Condition | Half-life (t₁/₂) | Stability | Source |

| pH 4 (20 °C, dark) | ≥ 1 year | Stable | [1] |

| pH 7 (20 °C, dark) | ≥ 1 year | Stable | [1] |

| pH 9 (20 °C, dark) | 11.7 - 12.2 days | Non-persistent | [1] |

Hydrolysis studies were conducted using ¹⁴C-labeled this compound in sterile buffer solutions at pH 4, 7, and 9. The solutions were incubated in the dark at a constant temperature of 20°C. Samples were collected at various intervals and analyzed to determine the concentration of the parent compound and its degradation products, allowing for the calculation of the hydrolysis half-life.[1]

Caption: Hydrolytic degradation pathway of this compound.

Photolysis

Photodegradation is another key abiotic process that contributes to the breakdown of this compound in the environment, particularly in the presence of sunlight.

| Medium | Condition | Half-life (t₁/₂) / DT₅₀ | Degradation Pathways | Source |

| Water | Natural Sunlight (Summer, 30-50° N Latitude) | 4.5 days | Ester bond cleavage, Optical isomerization | [1] |

| Water | Aqueous Photolysis (pH 7) | 32 days | - | [3] |